molecular formula C17H13BrF2N2O3S B2586502 N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide CAS No. 1428105-43-4

N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide

Cat. No.: B2586502
CAS No.: 1428105-43-4
M. Wt: 443.26
InChI Key: PUHCSTHVELBCRW-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide is a complex organic compound characterized by the presence of bromine, cyano, and difluoromethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-bromobenzyl cyanide with an appropriate base to form the intermediate compound.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(4-difluoromethanesulfonylphenyl)acetyl chloride in the presence of a suitable catalyst, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may contribute to biological activity, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and difluoromethanesulfonyl groups can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
  • N-[(3-fluorophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide
  • N-[(3-iodophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonylphenyl)acetamide

Uniqueness

Compared to similar compounds, N-[(3-bromophenyl)(cyano)methyl]-2-(4-difluoromethanesulfonyl

Properties

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-2-[4-(difluoromethylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O3S/c18-13-3-1-2-12(9-13)15(10-21)22-16(23)8-11-4-6-14(7-5-11)26(24,25)17(19)20/h1-7,9,15,17H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCSTHVELBCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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